molecular formula C7H7ClINO B8730750 2-Chloro-5-ethoxy-4-iodopyridine CAS No. 877133-33-0

2-Chloro-5-ethoxy-4-iodopyridine

Cat. No.: B8730750
CAS No.: 877133-33-0
M. Wt: 283.49 g/mol
InChI Key: DQUKZKQWTLBMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-ethoxy-4-iodopyridine is a useful research compound. Its molecular formula is C7H7ClINO and its molecular weight is 283.49 g/mol. The purity is usually 95%.
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Properties

CAS No.

877133-33-0

Molecular Formula

C7H7ClINO

Molecular Weight

283.49 g/mol

IUPAC Name

2-chloro-5-ethoxy-4-iodopyridine

InChI

InChI=1S/C7H7ClINO/c1-2-11-6-4-10-7(8)3-5(6)9/h3-4H,2H2,1H3

InChI Key

DQUKZKQWTLBMSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C=C1I)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Treat a solution of 6-chloro-4-iodo-pyridin-3-ol (4.9 g, 19 mmol) and potassium carbonate (8.0 g, 58 mmol) in dimethylformamide (50 mL) with ethyl iodide (4.7 mL, 58 mmol). Heat at 60° C. for 3 hours. Cool the mixture to room temperature and filter.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Chloro-4-iodo-pyridin-3-ol (0.41 g, 1.62 mmol) was dissolved in anhydrous DMF (4 mL) and stirred at room temperature. Potassium carbonate (0.67 g, 4.9 mmol) and iodoethane (0.40 mL, 4.9 mmol) were added sequentially. The mixture was heated to 60° C. and maintained for 2 hours. The mixture was cooled to room temperature and filtered. The filtrate was diluted with diethyl ether (25 mL) and washed with 20% aqueous citric acid (25 mL). The aqueous was extracted with diethyl ether (2×20 mL). The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated. The residue was triturated with hexane resulting in a tan solid (0.42 g, 91%). 1H NMR (400 MHz, CDCl3): δ 7.80 (s, 1H), 7.74 (s, 1H) 4.18 (q, J=7.1 Hz, 2H), 1.51 (t, J=7.1 Hz, 3H).
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Two

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